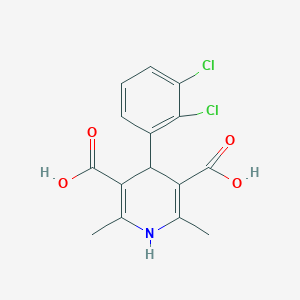

4-(2,3-二氯苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二甲酸

描述

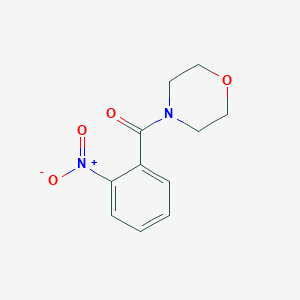

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid (4-DCPD) is an organic compound belonging to the class of dicarboxylic acids. It is a white, odorless, crystalline solid with a melting point of 134-136°C. 4-DCPD is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

科学研究应用

合成和衍生化

- 该化合物作为有机合成中的支架,充当 NAD(P)H 还原剂。它允许向新的 1,4-二氢吡啶分子进行下游衍生化 (Borgarelli 等人,2022)。

晶体结构分析

- 该化合物的晶体结构展示了氢键相互作用,揭示了晶体堆积和取代基作用的见解 (Caignan & Holt, 2000)。

化学合成

- 它被用作化学合成中的起始原料,体现了它在创建新化学实体和了解其他化合物中杂质方面的重要性 (周邦灿,2014)。

弱相互作用探索

- 研究二氢吡啶核上的氟原子以了解影响晶体堆积的非共价相互作用 (Shashi 等人,2020)。

对映选择性研究

- 使用假丝酵母脂肪酶研究对映选择性,该化合物有助于合成酯并建立酶促产生的酸的绝对构型 (Sobolev 等人,2002)。

抗惊厥剂评估

- 该化合物的衍生物已被合成并评估其作为抗惊厥剂的潜力,展示了其药物化学应用 (Prasanthi, 2016)。

抗结核活性

- 含有该化合物的 1,4-二氢吡啶的 N-芳基衍生物表现出有希望的抗结核活性,表明其在药物开发中的潜力 (Trivedi 等人,2011)。

作用机制

Target of Action

The primary targets of this compound, also known as Cariprazine , are central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . It also acts as an antagonist at serotonin 5-HT 2A receptors .

Mode of Action

Cariprazine works as a partial agonist at its primary targets . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help to balance the neurotransmitter levels in the brain. It has a preference for the D3 receptor .

Biochemical Pathways

The exact biochemical pathways affected by Cariprazine are complex and involve multiple neurotransmitter systems. Its therapeutic effects are believed to be related to its influence ondopamine and serotonin receptors . By acting as a partial agonist, Cariprazine can help to regulate the activity of these neurotransmitters, potentially affecting various downstream pathways related to mood and cognition.

Pharmacokinetics

Cariprazine exhibits high bioavailability and is primarily metabolized in the liver via CYP3A4 and to a lesser extent CYP2D6 . Its metabolites include desmethylcariprazine and didesmethylcariprazine . The elimination half-life is 2-4 days for the parent drug, and 1-3 weeks for active metabolites . Approximately 10% of an administered dose is excreted as unchanged Cariprazine in urine .

Result of Action

The molecular and cellular effects of Cariprazine’s action are related to its influence on dopamine and serotonin receptors. By acting as a partial agonist, it can help to balance the levels of these neurotransmitters in the brain. This can lead to a reduction in symptoms of disorders like schizophrenia and bipolar disorder .

Action Environment

The action, efficacy, and stability of Cariprazine can be influenced by various environmental factors. These can include the individual’s overall health status, the presence of other medications (which can affect Cariprazine’s metabolism), and genetic factors that can influence how the individual’s body processes the medication .

属性

IUPAC Name |

4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-6-10(14(19)20)12(11(15(21)22)7(2)18-6)8-4-3-5-9(16)13(8)17/h3-5,12,18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMHOAQJSSYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160559 | |

| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid | |

CAS RN |

138279-32-0 | |

| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138279320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08U7I74079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)

![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)

![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)